(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic hybrid molecule featuring a 5-methylisoxazole moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl group. The isoxazole ring may contribute to metabolic stability, while the piperazine and tetrahydropyrazolo-pyridine moieties could modulate solubility and binding affinity .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-15(19-25-12)17(24)21-8-6-20(7-9-21)16(23)14-11-13-4-2-3-5-22(13)18-14/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIFYFFILQCNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is the 3C-like Proteinase of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This proteinase plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention.
Biochemical Pathways
The inhibition of the 3C-like Proteinase by this compound affects the life cycle of SARS-CoV-2. By inhibiting this enzyme, the compound disrupts the virus’s ability to replicate, thereby reducing its virulence. The downstream effects of this action on other biochemical pathways are currently unknown and warrant further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of SARS-CoV-2 replication. This disruption can potentially lead to a decrease in viral load and severity of infection.
Biological Activity
The compound (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
This compound features a complex arrangement of isoxazole and pyrazolo-piperazine moieties, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:
- GABA-A Receptor Modulation : Similar compounds have shown the ability to modulate GABA-A receptors, potentially leading to anxiolytic or sedative effects. The presence of the pyrazolo moiety suggests possible binding to the benzodiazepine site on these receptors .
- Ubiquitin Ligase Activity : The compound may influence cellular processes by acting as an E3 ubiquitin-protein ligase. This activity can lead to the degradation of target proteins such as p53, which is crucial for regulating cell cycle and apoptosis .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cell proliferation in cancer cell lines through its action on p53 pathways .
- Neuroprotective Effects : Its structural components suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various models, indicating potential therapeutic uses in inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of related compounds:
- A study on acyl substituted pyrazolo derivatives indicated their effectiveness as non-benzodiazepine hypnotics with high affinity for GABA-A receptors . This suggests that our compound may also exhibit similar hypnotic properties.
- Another investigation highlighted the role of heterocyclic compounds in cancer treatment, emphasizing their ability to interact with multiple biological targets, thus enhancing their therapeutic profiles .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies indicate that derivatives of isoxazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been evaluated for their antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Candida albicans. The results showed promising efficacy, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
CNS Activity
The incorporation of piperazine and pyrazole moieties in the structure is noteworthy as these components are often associated with central nervous system (CNS) activity. Compounds with similar structures have been studied for their potential in treating neurological disorders, including anxiety and depression. The mechanism may involve modulation of neurotransmitter systems, making this compound a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds. Research has shown that modifications in the isoxazole and pyrazole rings significantly affect biological activity. For instance, varying substituents on the piperazine ring can enhance or diminish activity. Studies employing molecular docking simulations have provided insights into how structural variations influence binding affinity to biological targets .
Synthesis and Characterization
The synthesis of (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone involves multi-step reactions that require careful optimization to yield high purity products. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Prabhakar et al., a series of isoxazole derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against both bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial therapies .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of piperazine derivatives related to the compound . The study utilized animal models to evaluate anxiolytic effects through behavioral tests such as the elevated plus maze. Results suggested that specific modifications in the piperazine structure could enhance CNS activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyrazole Motifs
- Compound A: Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS: 1832528-35-4) Structural Difference: Lacks the 5-methylisoxazole substituent present in the target compound. Functional Impact: Reduced steric bulk and altered electronic properties may decrease binding specificity to targets requiring aromatic stacking interactions . Synthetic Pathway: Prepared via coupling of tetrahydropyrazolo-pyridine carboxylic acid with piperazine, highlighting the modularity of such scaffolds .
- Compound B: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 and 8 from ) Structural Difference: Replaces the isoxazole-piperazine core with a fused triazolo-pyrimidine system. Biological Relevance: Demonstrated isomerization behavior under varying conditions, suggesting dynamic binding modes .
Functional Analogues with Isoxazole Derivatives
- Compound C: Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (e.g., 4a–c from ) Structural Difference: Incorporates nicotinonitrile and aryl groups instead of the tetrahydropyrazolo-pyridine system. Functional Impact: Exhibits antimicrobial activity, suggesting that nitrogen-rich heterocycles with electron-withdrawing groups (e.g., nitriles) enhance bioactivity against pathogens .
Data Tables: Key Comparative Properties
Research Findings and Structure-Activity Relationships (SAR)
Impact of Isoxazole vs. Pyrazole :
The 5-methylisoxazole group in the target compound likely enhances metabolic stability compared to pyrazole derivatives (e.g., ’s compounds 4a–c ), as isoxazoles are less prone to oxidative degradation . However, pyrazole-containing analogues may offer greater synthetic versatility for functionalization .- This contrasts with rigid triazolo-pyrimidine systems (), which may favor high-affinity but low-selectivity interactions .
- Chain Length and Receptor Affinity: Analogous to findings in cannabinoid derivatives (), the tetrahydropyrazolo-pyridine side chain’s length and saturation in the target compound could optimize receptor binding. Shorter chains (e.g., in Compound A) reduce steric hindrance but may compromise hydrophobic interactions .
Methodological Considerations for Similarity Comparisons
As noted in , similarity metrics must account for 3D conformation, pharmacophore alignment, and electronic properties rather than relying solely on 2D structural overlap.
Q & A
Q. What are the optimal synthetic routes for producing (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone?
- Methodological Answer : The compound’s synthesis can be approached via multi-step condensation reactions. For example, the pyrazolo[1,5-a]pyridine core can be synthesized using methods analogous to pyrazol-3-one derivatives (e.g., refluxing phenylhydrazine with ethyl acetoacetate in ethanol, followed by recrystallization ). Piperazine coupling may involve activating the carbonyl group (e.g., via benzoylation with benzoyl chloride in dioxane, using calcium hydroxide as a base ). Final assembly of the isoxazole and tetrahydropyrazolo-pyridine moieties could adopt one-pot multi-component reactions, as seen in pyranopyrazole synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use thin-layer chromatography (TLC) with a solvent system like toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress, as validated for pyrazol-3-one derivatives . For structural confirmation, employ NMR (¹H/¹³C) and FT-IR to identify key functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹). Mass spectrometry (HRMS) is critical for verifying molecular weight. Recrystallization from DMF-EtOH (1:1) can enhance purity .
Q. What solvent systems are suitable for solubility testing in pharmacological assays?
- Methodological Answer : Given the compound’s heterocyclic and polar groups, test solubility in DMSO (common for stock solutions) and aqueous buffers (pH 4–9). For hydrophobic intermediates, 1,4-dioxane or ethanol may be effective, as used in pyrazolo-pyrimidine synthesis . Include surfactants (e.g., Tween-80) for in vivo studies to mimic physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct dose-response assays across multiple cell lines or enzymatic systems to validate target specificity. Compare results under standardized conditions (e.g., ATP concentration, pH, temperature). Use molecular docking to assess binding affinity variations due to conformational changes in the piperazine or isoxazole moieties. Cross-reference with structural analogs, such as pyrazolo[1,5-a]pyrimidine derivatives, to identify substituent effects .
Q. What experimental design strategies minimize confounding factors in environmental fate studies of this compound?
- Methodological Answer : Adopt a split-split-plot design with randomized blocks to account for variables like pH, temperature, and microbial activity . For abiotic degradation, use HPLC-MS to track parent compound and metabolites in soil/water matrices. For biotic studies, apply LC-QTOF to identify transformation products, as recommended in environmental-chemical property studies .
Q. How can multi-step reaction mechanisms (e.g., cyclization or cross-coupling) be optimized for scalable synthesis?
- Methodological Answer : Use DoE (Design of Experiments) to optimize parameters like reflux time, catalyst loading, and solvent ratios. For cyclization steps, compare thermal vs. microwave-assisted methods—microwave synthesis reduces reaction time from hours to minutes, as demonstrated in pyranopyrazole systems . For cross-coupling, evaluate palladium vs. copper catalysts in piperazine acylation reactions .
Data Analysis & Technical Challenges
Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?
Q. How do researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Investigate steric hindrance from the tetrahydropyrazolo-pyridine moiety. Use Schlenk techniques to exclude moisture during sensitive steps (e.g., benzoylation). Alternatively, replace calcium hydroxide with a milder base (e.g., triethylamine) in dioxane, as shown in pyrazole-thiophene syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
